2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring substituted with a 3-chlorophenyl group and a sulfanyl group, which is further connected to an acetamide moiety substituted with a 2,4-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the imidazole ring, followed by the introduction of the 3-chlorophenyl group through electrophilic aromatic substitution. The sulfanyl group is then introduced via nucleophilic substitution, and finally, the acetamide moiety is attached through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and sulfanyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Another compound with chlorophenyl groups but differing in structure and reactivity.
Palladium(II) acetate: Used in similar synthetic applications but with distinct chemical properties.
Uniqueness
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is unique due to its combination of an imidazole ring, chlorophenyl group, and sulfanyl-acetamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-6-7-17(14(2)10-13)22-18(24)12-25-19-21-8-9-23(19)16-5-3-4-15(20)11-16/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRSIUKDDIIGPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.